2-Isopropoxy-3-trimethylsilanyl-pyridine

Catalog No.
S737573
CAS No.
782479-89-4
M.F
C11H19NOSi
M. Wt
209.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-3-trimethylsilanyl-pyridine

CAS Number

782479-89-4

Product Name

2-Isopropoxy-3-trimethylsilanyl-pyridine

IUPAC Name

trimethyl-(2-propan-2-yloxypyridin-3-yl)silane

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

InChI

InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3

InChI Key

NARJMUQSDREMTB-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CC(C)OC1=C(C=CC=N1)[Si](C)(C)C

2-Isopropoxy-3-trimethylsilanyl-pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with isopropoxy and trimethylsilanyl groups. Its molecular formula is C₁₁H₁₅NOSi, and it has a molecular weight of approximately 209.36 g/mol . The presence of the trimethylsilanyl group enhances its stability and solubility in organic solvents, making it a valuable compound for various synthetic applications.

There is no current information available regarding the specific mechanism of action of 2-Isopropoxy-3-trimethylsilanyl-pyridine.

  • Toxicity: Some substituted pyridines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Pyridine itself is flammable and can irritate the eyes and respiratory system [].

The reactivity of 2-Isopropoxy-3-trimethylsilanyl-pyridine can be attributed to its pyridine nitrogen, which can participate in nucleophilic substitution reactions. It is also capable of undergoing electrophilic aromatic substitution due to the electron-donating effects of the isopropoxy and trimethylsilanyl groups. Additionally, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions .

The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine typically involves the following methods:

  • Nucleophilic Substitution: The introduction of the isopropoxy group can be achieved through nucleophilic substitution reactions involving appropriate alkyl halides and pyridine derivatives.
  • Trimethylsilylation: The trimethylsilanyl group can be introduced via silylation reactions using trimethylsilyl chloride in the presence of a base, which facilitates the formation of the silyl ether .
  • Multi-step Synthesis: A combination of these methods may be employed to achieve higher yields and purity.

2-Isopropoxy-3-trimethylsilanyl-pyridine finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Material Science: The compound may be used in the formulation of silane-based materials due to its silanol functionality .

Interaction studies involving 2-Isopropoxy-3-trimethylsilanyl-pyridine primarily focus on its reactivity with other chemical species. For example, it can interact with metal salts to form stable complexes, which may exhibit unique catalytic properties. Additionally, its behavior in various solvents can provide insights into its solubility and stability under different conditions .

Several compounds share structural similarities with 2-Isopropoxy-3-trimethylsilanyl-pyridine. Below are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-HydroxypyridineHydroxyl group at position 3Known for its role in biological systems
2-Methoxy-3-trimethylsilanylpyridineMethoxy instead of isopropoxyDifferent solubility characteristics
4-TrifluoromethylpyridineTrifluoromethyl group at position 4Exhibits strong electron-withdrawing effects
2-Isobutoxy-3-trimethylsilanylpyridineIsobutoxy group insteadPotentially different reactivity patterns

The uniqueness of 2-Isopropoxy-3-trimethylsilanyl-pyridine lies in its specific combination of substituents that enhance both stability and reactivity compared to similar compounds. Its tailored functional groups allow for diverse applications in organic synthesis and potential pharmaceutical development .

Wikipedia

2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-15

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